Bodipy

概述

描述

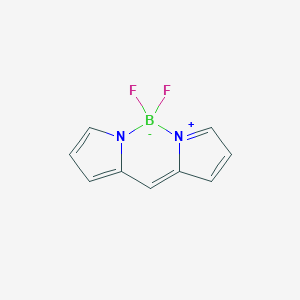

Boron-dipyrromethene, commonly known as Bodipy, is a chemical compound with the formula C₉H₇BN₂F₂. It consists of a boron difluoride group (BF₂) joined to a dipyrromethene group (C₉H₇N₂). This compound is known for its red crystalline solid form, stability at ambient temperature, and solubility in methanol . This compound dyes are highly valued for their unique photophysical properties, making them versatile in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

Bodipy and its derivatives can be synthesized by reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride-diethyl ether complex (BF₃·(C₂H₅)₂O) in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The dipyrromethene precursors are typically obtained from pyrrole derivatives through several methods. One common method involves the condensation of a substituted pyrrole with an aromatic aldehyde in the presence of trifluoroacetic acid, followed by oxidation with a quinone oxidant such as DDQ or p-chloranil .

Industrial Production Methods

Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Bodipy compounds undergo various chemical reactions, including:

Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are common, especially with electron-withdrawing groups like fluorine atoms.

Common Reagents and Conditions

Oxidation: Quinone oxidants such as DDQ or p-chloranil.

Reduction: Electrochemical methods or chemical reductants.

Substitution: Amines and thio-carbohydrates for S_NAr reactions.

Major Products

The major products of these reactions include various functionalized this compound derivatives, which can be tailored for specific applications in sensing, imaging, and photodynamic therapy .

科学研究应用

Biomedical Applications

1.1 Cancer Therapy and Imaging

BODIPY derivatives have emerged as promising candidates in cancer therapy due to their ability to serve as fluorescent probes for bioimaging and as photosensitizers in photodynamic therapy (PDT). Their strong absorption and emission in the visible and near-infrared (NIR) regions make them suitable for non-invasive imaging techniques.

- Fluorescent Probes : this compound-based probes are extensively used for cellular imaging. They enable the tracking of cellular processes and the visualization of tumor microenvironments. For instance, this compound compounds have been used to detect tyrosinase activity, which is crucial for screening potential inhibitors in cancer treatment .

- Photosensitizers : this compound derivatives are employed as photosensitizers in PDT, where they generate reactive oxygen species upon light activation, leading to localized tumor destruction .

1.2 Dual Modality Imaging

Recent advancements have introduced this compound as a dual-modality imaging agent that combines optical and nuclear imaging techniques. For example, radioiodinated this compound has been developed for use in both single-photon emission computed tomography (SPECT) and fluorescence imaging, enhancing diagnostic capabilities .

Sensing Applications

This compound compounds are also utilized as sensors for various analytes due to their sensitivity and specificity.

- Chemical Sensors : this compound-based sensors can detect ions, pH changes, reactive oxygen species (ROS), and enzymatic activities. Their tunable fluorescence allows for real-time monitoring of these parameters in biological systems .

- Environmental Monitoring : Hyperbranched conjugated polymers based on this compound have been designed for detecting organic vapors, showcasing their potential in environmental applications .

Bioimaging Techniques

This compound's exceptional properties make it a valuable tool in bioimaging.

- In Vivo Imaging : The capability of this compound compounds to emit fluorescence at NIR wavelengths enables deep tissue imaging with minimal background interference. This is particularly beneficial for tracking biological processes in live organisms .

- Theranostics : The integration of therapeutic and diagnostic functions into a single this compound compound facilitates theranostic applications in personalized medicine, allowing simultaneous treatment and monitoring of diseases .

Case Studies

作用机制

Bodipy compounds exert their effects primarily through their photophysical properties. They absorb and emit light in the visible and near-infrared regions, making them excellent fluorescent probes . The mechanism involves the excitation of electrons to higher energy states, followed by emission of light as the electrons return to their ground state . In photodynamic therapy, this compound compounds generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .

相似化合物的比较

Bodipy compounds are often compared with other fluorescent dyes such as rhodamine, pyrene, and cyanine . Unlike these dyes, this compound compounds offer superior photostability, high fluorescence quantum yields, and ease of functionalization . Similar compounds include:

Rhodamine: Known for its bright fluorescence but less photostable than this compound.

Pyrene: Exhibits strong fluorescence but has limited solubility in aqueous media.

Cyanine: Offers tunable absorption and emission properties but is prone to photobleaching.

This compound’s unique combination of stability, fluorescence efficiency, and versatility makes it a preferred choice for many applications in scientific research and industry .

生物活性

BODIPY (Boron-Dipyrromethene) compounds are a class of fluorescent dyes that have garnered significant attention in biological and biomedical research due to their unique photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable emission wavelengths. This article explores the biological activities of this compound compounds, focusing on their applications in cellular imaging, drug delivery, and therapeutic interventions.

Photophysical Properties

This compound compounds are characterized by their strong absorption and emission spectra, which can be finely tuned by modifying their chemical structure. The typical absorption maxima range from 490 nm to 600 nm, with emission maxima varying based on the specific derivative used. The following table summarizes key photophysical properties of selected this compound derivatives:

| This compound Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| BDPY-1 | 497 | 511 | 0.59 |

| BDPY-2 | 500 | 512 | 0.72 |

| BDPY-3 | 498 | 515 | 0.61 |

| BDPY-4 | 490 | 500 | 0.50 |

1. Antioxidant Activity

Recent studies have demonstrated that certain this compound derivatives exhibit significant antioxidant properties. For instance, derivatives BDPY-2, BDPY-3, and BDPY-4 showed antioxidant abilities of approximately 92.54%, 94.20%, and 95.03%, respectively . This capability is attributed to their ability to scavenge free radicals, making them potential candidates for therapeutic applications in oxidative stress-related diseases.

2. DNA Binding and Cleavage

BODIPYs have been investigated for their ability to bind and cleave DNA, a property that is crucial for developing molecular probes in genetic studies and cancer therapy. The derivatives showed high chemical nuclease activity, with BDPY-4 demonstrating the most effective DNA cleavage activity among tested compounds . This activity is significant for applications in gene therapy and targeted drug delivery systems.

3. Antimicrobial Activity

The antimicrobial properties of BODIPYs have also been explored extensively. Studies indicate that BDPY-2, BDPY-3, and BDPY-4 exhibited complete antimicrobial photodynamic therapy (aPDT) activity against Escherichia coli at all tested concentrations . Moreover, these compounds demonstrated effective biofilm inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential use in treating biofilm-associated infections.

Case Study: Imaging Applications

BODIPYs have been successfully utilized as imaging agents in various biological systems. For example, a study highlighted the use of a this compound TR methyl ester dye as a counterstain for observing cellular processes in zebrafish embryos . This application showcases the utility of BODIPYs in live-cell imaging due to their distinct fluorescence compared to traditional markers like GFP.

Case Study: Cancer Detection

In cancer research, BODIPYs have been conjugated with targeting moieties to enhance selective binding to cancer cells. A notable example includes the conjugation of a specific this compound derivative with an antagonist targeting human adenosine A1 receptors, which facilitated high-affinity binding and visualization via confocal microscopy . Such applications underscore the versatility of BODIPYs as tools for cancer diagnostics.

属性

IUPAC Name |

2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHHEAYOTAJBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of a BODIPY dye, and what are its key spectroscopic characteristics?

A1: this compound dyes consist of a dipyrrin core complexed with a boron difluoride (BF2) unit. [] They exhibit strong absorption in the visible region, narrow emission bands with high fluorescence quantum yields, good photostability, and often small Stokes shifts. []

Q2: How does the molecular formula and weight of a this compound dye relate to its spectroscopic properties?

A2: Specific substitutions on the dipyrrin core and modifications to the BF2 unit can significantly alter the molecular formula and weight of this compound dyes, leading to tailored spectroscopic properties. For instance, incorporating heavy atoms like iodine can redshift absorption and emission spectra. [, ]

Q3: Can you elaborate on the effect of substituents on the absorption and emission properties of this compound dyes?

A3: Absolutely! Studies show that electron-donating groups tend to redshift the spectra, while electron-withdrawing groups generally cause a blueshift. [, ] For example, introducing a dimethylaminostyryl group at the meso-position redshifts the absorption and emission spectra, as demonstrated in the synthesis of dimethylaminostyryl this compound-perylene tetracarboxylic derivative dyads. []

Q4: What is the significance of a large Stokes shift in BODIPYs for bioimaging applications?

A4: A large Stokes shift minimizes the overlap between the excitation and emission spectra, reducing self-quenching and background interference. This is particularly beneficial for bioimaging applications, where high signal-to-noise ratios are crucial. [, ]

Q5: How are this compound dyes employed in studying lipid dynamics?

A5: this compound-labeled lipids, like phosphatidylethanolamines, serve as fluorescent probes to track lipid movement and interactions within biological membranes. Their distribution in lipid bilayers provides insights into membrane curvature and fluidity. [, ]

Q6: Can this compound dyes be used to study intracellular processes other than lipid dynamics?

A6: Yes, by conjugating this compound dyes to molecules like brefeldin A (BFA), researchers can selectively stain organelles like the endoplasmic reticulum (ER) and Golgi complex in living cells. This facilitates the visualization and study of intracellular trafficking pathways. []

Q7: How do researchers achieve near-infrared (NIR) emission in this compound dyes, and what are the advantages of NIR probes for in vivo imaging?

A7: NIR emission can be achieved by extending the π-conjugation system of the this compound core, often through the incorporation of donor groups or annulation reactions. [, , ] NIR probes offer advantages for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. [, ]

Q8: How are this compound dyes being explored for photodynamic therapy (PDT)?

A8: this compound dyes can function as photosensitizers in PDT, generating singlet oxygen upon light irradiation, which leads to the destruction of targeted cells. Research is ongoing to enhance their singlet oxygen generation efficiency, for example, by introducing heavy atoms or creating twisted this compound derivatives. [, , , ]

Q9: Can you provide an example of how the structure of a this compound dye influences its application in PDT?

A9: In one study, a twisted this compound derivative with a long-lived triplet state displayed efficient singlet oxygen generation even under hypoxic conditions, making it a promising candidate for PDT. []

Q10: How does computational chemistry contribute to the understanding and development of this compound dyes?

A10: Density functional theory (DFT) calculations are valuable for predicting and rationalizing the spectroscopic properties of this compound derivatives. They provide insights into electronic structures, energy levels, and the impact of structural modifications. [, , , , , ]

Q11: What are the future prospects for this compound dyes in materials science and biomedical applications?

A11: BODIPYs hold significant promise for developing advanced materials like light-harvesting antennae, organic solar cells, and fluorescent sensors. In the biomedical realm, their potential extends to targeted drug delivery, bioimaging, and photodynamic therapy. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。